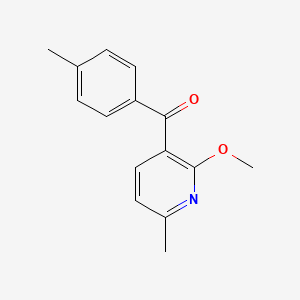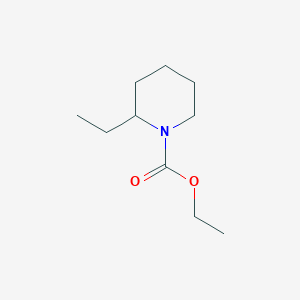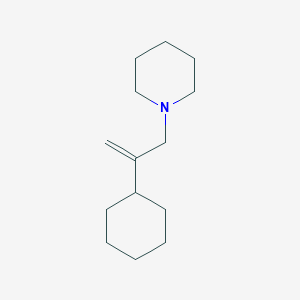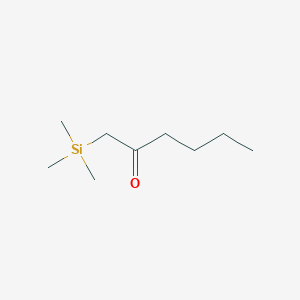
1-(Trimethylsilyl)hexan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Trimethylsilyl)hexan-2-one is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a hexan-2-one backbone. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of 1-(Trimethylsilyl)hexan-2-one typically involves the reaction of hexan-2-one with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
Hexan-2-one+Trimethylsilyl chlorideBasethis compound+HCl
Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
1-(Trimethylsilyl)hexan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include halides and organometallic compounds.
Major products formed from these reactions include alcohols, carboxylic acids, and various substituted derivatives.
Scientific Research Applications
1-(Trimethylsilyl)hexan-2-one has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds and as a protecting group for alcohols and amines.
Biology: The compound is utilized in the synthesis of biologically active molecules and as a precursor in the development of pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is employed in the production of specialty chemicals, polymers, and materials science research.
Mechanism of Action
The mechanism of action of 1-(Trimethylsilyl)hexan-2-one involves the trimethylsilyl group, which imparts unique reactivity to the molecule. The trimethylsilyl group can stabilize reaction intermediates, making the compound useful in various synthetic transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
1-(Trimethylsilyl)hexan-2-one can be compared with other similar compounds such as:
Hexan-2-one: Lacks the trimethylsilyl group, making it less reactive in certain synthetic applications.
Trimethylsilyl chloride: Used as a reagent to introduce the trimethylsilyl group into other molecules.
1-(Trimethylsilyl)hexan-2-ol: A related compound where the ketone group is reduced to an alcohol.
The uniqueness of this compound lies in its ability to act as both a reactive intermediate and a protecting group, making it versatile in various chemical syntheses.
Properties
CAS No. |
83168-88-1 |
|---|---|
Molecular Formula |
C9H20OSi |
Molecular Weight |
172.34 g/mol |
IUPAC Name |
1-trimethylsilylhexan-2-one |
InChI |
InChI=1S/C9H20OSi/c1-5-6-7-9(10)8-11(2,3)4/h5-8H2,1-4H3 |
InChI Key |
HVZGTULHNRRXGF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)C[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(S)-Methanesulfinyl]-1,3,5-trimethylbenzene](/img/structure/B14418797.png)
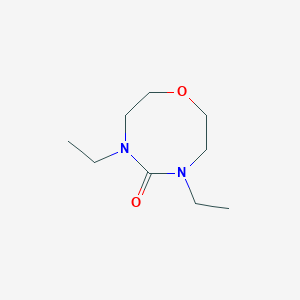
![6,8-Dimethyl-2-oxa-6,8-diazabicyclo[3.2.2]nonane-7,9-dione](/img/structure/B14418809.png)
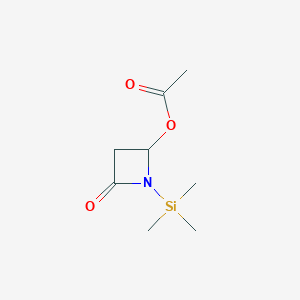
![(1R,2S,3R,4S)-1,2,3,4-tetrahydrobenzo[a]anthracene-1,2,3,4-tetrol](/img/structure/B14418825.png)
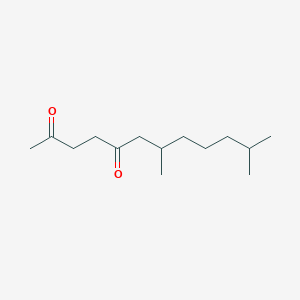

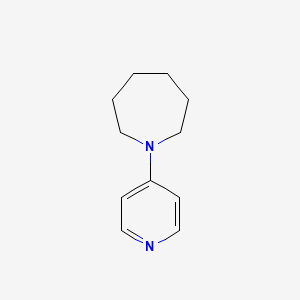
![Benzoic acid, 2-[(carboxymethyl)phenylamino]-](/img/structure/B14418857.png)
![(6S)-2-Azaspiro[5.5]undecan-7-one](/img/structure/B14418858.png)
